molecular formula C11H15NO2S B13009006 6-(tert-Butylthio)-4-methylnicotinic acid

6-(tert-Butylthio)-4-methylnicotinic acid

Cat. No.: B13009006
M. Wt: 225.31 g/mol
InChI Key: JLOKPDRRVOUVCM-UHFFFAOYSA-N
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Description

6-(tert-Butylthio)-4-methylnicotinic acid is a chemical building block of interest in medicinal chemistry and pharmaceutical research. It is identified by CAS Number 1355181-69-9 and has a molecular formula of C 11 H 15 NO 2 S with a molecular weight of 225.31 g/mol . The compound features a nicotinic acid scaffold substituted with a methyl group and a tert-butylthio moiety, which can be further functionalized. The carboxylic acid group makes it a versatile intermediate for synthesizing more complex molecules, such as its methyl ester derivative (CAS 1355193-65-5) . This derivative shares similar structural features and has associated safety information, including the hazard statements H302, H315, H319, and H335, which indicate it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . As a specialty nicotinic acid derivative, it serves as a key precursor in organic synthesis. This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use. Safety Notice: This chemical is For Research Use Only (RUO). It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety information (H- and P-statements) for the compound and its derivatives prior to use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

6-tert-butylsulfanyl-4-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H15NO2S/c1-7-5-9(15-11(2,3)4)12-6-8(7)10(13)14/h5-6H,1-4H3,(H,13,14)

InChI Key

JLOKPDRRVOUVCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)SC(C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Tert Butylthio 4 Methylnicotinic Acid

Strategic Retrosynthesis of the 6-(tert-Butylthio)-4-methylnicotinic Acid Scaffold

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. Applying this strategy to this compound reveals several plausible synthetic routes.

The most apparent disconnections involve the bonds connecting the substituents to the pyridine (B92270) ring. A primary retrosynthetic step is the disconnection of the C-S bond, which simplifies the target molecule to a 6-substituted-4-methylnicotinic acid derivative and tert-butylthiol. This approach is attractive as it allows for the late-stage introduction of the bulky tert-butylthio group. The precursor for this step would likely be a 4-methyl-6-halonicotinic acid, such as 6-chloronicotinic acid, which can undergo nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction.

Further deconstruction of the 4-methyl-6-halonicotinic acid intermediate leads to two main strategies for the pyridine core synthesis. One approach involves the disconnection of the methyl and carboxyl groups, suggesting a pre-functionalized pyridine ring that can be selectively methylated and carboxylated. An alternative and often more convergent strategy involves the complete deconstruction of the pyridine ring itself. This points towards a cyclization reaction from acyclic precursors that would directly assemble the 4-methyl-substituted pyridine-3-carboxylic acid scaffold. This latter approach often provides better control over the initial regiochemistry of the substituents.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis highlights the key challenges: the controlled formation of the substituted pyridine core and the efficient, regioselective introduction of the tert-butylthio group.

Targeted Synthesis of the Pyridine Core with 4-Methyl Substitution

Pyridine Cyclization and Annulation Strategies

The assembly of the pyridine ring from acyclic precursors, known as pyridine cyclization or annulation, offers a direct route to the desired 4-methylnicotinic acid framework. Several classical and modern methods can be adapted for this purpose.

One versatile approach is a variation of the Hantzsch pyridine synthesis , which typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia. By carefully selecting the starting materials, a 4-methyl-substituted dihydropyridine (B1217469) can be formed, which is subsequently oxidized to the aromatic pyridine. For instance, the use of an appropriate α,β-unsaturated carbonyl compound in a multi-component reaction can lead to the formation of the pyridine ring. rsc.org

Another powerful strategy involves [4+2] cycloaddition reactions. While the direct Diels-Alder reaction of 1-azadienes is often challenging, inverse-electron-demand Diels-Alder reactions of heterocyclic azadienes have proven effective for constructing pyridine rings. nih.gov Furthermore, formal [4+1] cyclization reactions of 3-amino-4-methylpyridines have been developed, offering a route to fused pyridine systems, and the principles can be adapted for the synthesis of the core scaffold. rsc.orgacs.org

A three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids presents a modern and flexible approach to highly substituted pyridin-4-ol derivatives, which can then be further functionalized. fluorochem.co.uk

The table below summarizes some potential cyclization strategies.

Table 1: Pyridine Cyclization Strategies for 4-Methyl-Substituted Cores

Cyclization Method Key Precursors Advantages
Hantzsch-type Synthesis β-ketoester, aldehyde, ammonia Well-established, versatile
Multi-component Reactions α,β-unsaturated carbonyl, amine, aldehyde High atom economy, convergent
[4+1] Cyclization 3-amino-4-methylpyridine derivatives Access to complex fused systems

Regioselective Methylation Techniques

An alternative to de novo ring synthesis is the regioselective methylation of a pre-functionalized pyridine-3-carboxylic acid derivative. The direct C-H methylation of pyridines can be challenging due to the inherent reactivity of the different positions on the ring. However, several methods have been developed to achieve regioselectivity.

One approach involves the use of a blocking group to direct the methylation to the desired C4 position. For example, a simple maleate-derived blocking group can be used to control Minisci-type decarboxylative alkylation at C4. nih.govnih.govresearchgate.netgoogle.com This method is operationally simple and scalable.

Directed metalation is another powerful tool for regioselective functionalization. By using a directing group, such as an amide, it is possible to direct lithiation or other metalations to a specific position, which can then be quenched with a methylating agent like methyl iodide.

The table below highlights some regioselective methylation techniques.

Table 2: Regioselective Methylation Techniques for Pyridine Derivatives

Methylation Technique Key Features Reagents
Minisci-type Alkylation with Blocking Group C4-selective, radical-based Maleate blocking group, AgNO₃, (NH₄)₂S₂O₈
Directed ortho-Metalation Requires a directing group n-BuLi, LDA, followed by CH₃I

Introduction of the tert-Butylthio Moiety via C-S Bond Formation

The final key transformation in the synthesis of this compound is the introduction of the tert-butylthio group at the C6 position of the pyridine ring. This is typically achieved through a C-S bond-forming reaction on a suitably activated 4-methylnicotinic acid precursor, most commonly a 6-halo derivative like 6-chloronicotinic acid.

Thiolation and Thioetherification Reactions

The formation of the aryl thioether can be accomplished through several methods. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for C-S bond formation. chemistryjournal.netrsc.org For instance, the coupling of a 6-halopyridine with tert-butylthiol can be catalyzed by a palladium complex, often in the presence of a suitable ligand and base. These reactions can be highly efficient and tolerate a wide range of functional groups.

Direct C-H thiolation is a more atom-economical approach, though it can be challenging to control the regioselectivity. However, with appropriate directing groups, palladium-catalyzed direct thiolation of aryl C-H bonds with disulfides or thiols has been successfully demonstrated. chemrxiv.org

Nucleophilic Substitution Approaches for Sulfanyl (B85325) Group Incorporation

Nucleophilic aromatic substitution (SNAr) is a classical and widely used method for introducing nucleophiles onto electron-deficient aromatic rings, such as pyridines. nih.gov The reaction of a 6-halonicotinic acid derivative with a tert-butylthiolate salt (generated from tert-butylthiol and a base) can lead to the desired product. The success of SNAr reactions on pyridines is highly dependent on the electronic nature of the ring and the position of the leaving group. The presence of electron-withdrawing groups, such as the carboxylic acid at the 3-position, can activate the ring towards nucleophilic attack.

The reaction between heteroaryl halides and thiols can often proceed smoothly in a suitable solvent like dimethylacetamide (DMAc) with a base such as potassium carbonate, sometimes without the need for an additional activating group. nih.gov

Table 3: Methods for Introducing the tert-Butylthio Moiety

Reaction Type Precursor Reagents Key Considerations
Palladium-Catalyzed Cross-Coupling 6-Halo-4-methylnicotinic acid tert-Butylthiol, Pd catalyst, ligand, base High efficiency, good functional group tolerance
Nucleophilic Aromatic Substitution (SNAr) 6-Halo-4-methylnicotinic acid tert-Butylthiol, base (e.g., K₂CO₃, NaH) Requires an electron-deficient ring, bulky nucleophile may hinder reaction

Carboxylic Acid Functional Group Installation and Modification

The introduction of a carboxylic acid group onto a pyridine ring is a key transformation in the synthesis of nicotinic acid derivatives. Several methods can be employed for this purpose, ranging from classical oxidation reactions to modern carboxylation techniques.

One common strategy involves the oxidation of an alkyl group at the 3-position of the pyridine ring. For instance, a precursor such as 2-methyl-5-alkylpyridine can be selectively oxidized to 6-methylnicotinic acid using nitric acid under elevated temperature and pressure. google.com This approach, however, requires the prior synthesis of the appropriately substituted pyridine.

A more contemporary approach involves the direct carboxylation of the pyridine ring. Recently, a method for the C-4 selective carboxylation of pyridines using carbon dioxide (CO2) has been developed. chemistryviews.org This one-pot protocol proceeds via a C-H phosphination followed by a copper-catalyzed carboxylation of the resulting phosphonium (B103445) salt with CO2 at room temperature. chemistryviews.org This method offers good functional group tolerance and can be performed on a gram scale, making it a potentially valuable tool for the late-stage functionalization of complex pyridine derivatives. chemistryviews.org

Another strategy for installing the carboxylic acid functionality is through the hydrolysis of a nitrile group. The synthesis of the corresponding nicotinonitrile can be achieved through various methods, including multi-component reactions. For example, a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids can produce highly substituted pyridin-4-ol derivatives, which can be further functionalized. chim.it

The modification of existing carboxylic acid groups or their precursors is also a viable strategy. For instance, the esterification of the carboxylic acid to form methyl 6-methylnicotinate (B8608588) is a common step in synthetic sequences, which can then be followed by further transformations. patsnap.comenvironmentclearance.nic.in

Table 1: Comparison of Methods for Carboxylic Acid Installation

Method Reagents and Conditions Advantages Limitations
Oxidation of Alkyl Group Nitric acid, 250-325 °F, 30-650 psig google.com Utilizes readily available starting materials. Harsh reaction conditions, potential for side reactions.
Direct C4-Carboxylation 1. C-H phosphination; 2. CuCl, TMEDA, ZnEt2, CO2 (1 atm), DMA, RT chemistryviews.org Mild conditions, high regioselectivity, good functional group tolerance. chemistryviews.org Requires a two-step, one-pot process.

| Hydrolysis of Nitrile | Acid or base hydrolysis | Can be a high-yielding reaction. | Requires prior synthesis of the nitrile. |

Catalytic Methods in the Synthesis of this compound Analogs

Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of functionalized aromatic and heteroaromatic compounds. These methods offer powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, which are essential for creating analogs of this compound.

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the functionalization of pyridine rings. researchgate.netnih.gov These reactions allow for the introduction of a wide range of substituents onto the pyridine core, enabling the synthesis of diverse analogs.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with a halide or triflate, is a prominent example. mdpi.com In the context of synthesizing analogs of this compound, a key precursor could be a halogenated 4-methylnicotinic acid derivative. This precursor could then be coupled with various organoboron reagents to introduce diverse functionalities at specific positions on the pyridine ring. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh3)4, in the presence of a base. mdpi.com

Another powerful palladium-catalyzed reaction is the C-H/C-H cross-coupling of pyridine N-oxides with heterocycles, providing an efficient route to unsymmetrical biheteroaryl molecules. rsc.org This method allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials.

The palladium-catalyzed cross-coupling of organobismuth reagents with halo- or triflyl-substituted azines and diazines has also been reported. researchgate.net This reaction tolerates a wide array of functional groups, including aldehydes, making it suitable for the synthesis of complex molecules. researchgate.net

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

Reaction Type Catalyst/Reagents Substrates Product Type
Suzuki-Miyaura Coupling Pd(PPh3)4, Base mdpi.com Halopyridine derivative, Organoboron reagent Aryl- or Alkyl-substituted pyridine
C-H/C-H Cross-Coupling Pd catalyst, Ag2CO3 rsc.org Pyridine N-oxide, Heterocycle Biheteroaryl

| Organobismuth Coupling | Pd catalyst researchgate.net | Halo- or triflyl-pyridine, Organobismuth reagent | Functionalized pyridine |

Beyond palladium, other transition metals are also effective in mediating transformations on the pyridine ring, offering alternative or complementary synthetic routes.

Copper-catalyzed reactions have emerged as powerful tools in pyridine chemistry. For example, a copper-catalyzed C-N cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates can lead to the formation of highly substituted pyridines through a cascade reaction. nih.gov This method is notable for its mild conditions and good functional group tolerance. nih.gov Furthermore, copper can catalyze the N-arylation of hydrazides, a useful transformation for building more complex nitrogen-containing structures. rsc.org

Titanium-mediated reactions have also been explored. For instance, TiCl4 can facilitate the conversion of tert-butyl thioethers into thioacetates, a transformation that could be relevant for modifying the tert-butylthio group in the target molecule or its precursors. researchgate.net

Gold-catalyzed reactions, such as the AuCl3-catalyzed cycloketalization, have been used in the synthesis of complex natural products containing highly functionalized tetrahydropyran (B127337) rings, demonstrating the potential of gold catalysis in constructing complex molecular architectures. mdpi.com

These diverse transition metal-mediated transformations provide a rich toolbox for the synthesis and derivatization of complex pyridine compounds like this compound and its analogs, enabling the exploration of their chemical and biological properties.

Chemical Transformations and Reaction Pathways of 6 Tert Butylthio 4 Methylnicotinic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.

Esterification and Amidation Reactions

Esterification: 6-(tert-Butylthio)-4-methylnicotinic acid is expected to undergo esterification with various alcohols under acidic conditions, a reaction commonly known as the Fischer esterification. masterorganicchemistry.compressbooks.pub This equilibrium-driven process typically requires a strong acid catalyst, such as sulfuric acid or tosic acid, and an excess of the alcohol to drive the reaction towards the ester product. masterorganicchemistry.com Alternatively, the carboxylic acid can be activated, for example, by conversion to an acyl chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), to facilitate ester formation under milder conditions. researchgate.net

Table 1: Predicted Esterification Reactions of this compound

AlcoholReagent/CatalystExpected Product
MethanolH₂SO₄ (catalytic)Methyl 6-(tert-butylthio)-4-methylnicotinate
EthanolDCC, DMAPEthyl 6-(tert-butylthio)-4-methylnicotinate
tert-ButanolSOCl₂, then t-BuOHtert-Butyl 6-(tert-butylthio)-4-methylnicotinate

Amidation: The synthesis of amides from this compound would likely proceed through the formation of an activated carboxylic acid derivative, such as an acyl chloride, followed by reaction with a primary or secondary amine. nih.gov Direct condensation with an amine is also possible using coupling agents. The use of hindered amines, like tert-butylamine, has been documented for the synthesis of N-tert-butyl amides from other amino acids. youtube.com

Table 2: Predicted Amidation Reactions of this compound

AmineReagent/CatalystExpected Product
AmmoniaSOCl₂, then NH₃6-(tert-Butylthio)-4-methylnicotinamide
DiethylamineHATU, DIPEAN,N-Diethyl-6-(tert-butylthio)-4-methylnicotinamide
AnilineEDC, HOBtN-Phenyl-6-(tert-butylthio)-4-methylnicotinamide

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. libretexts.org The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org The initial product is an aldehyde, which is immediately reduced further to the alcohol. libretexts.org

Decarboxylation: The removal of the carboxylic acid group (decarboxylation) from nicotinic acid derivatives can be achieved under certain conditions. For nicotinic acid itself, decarboxylation to pyridine (B92270) has been demonstrated by heating with copper chromite. uoanbar.edu.iq The decarboxylation of β-keto acids occurs more readily through a cyclic transition state upon heating. masterorganicchemistry.comyoutube.comyoutube.com While this compound is not a β-keto acid, specific catalysts or harsh thermal conditions might be necessary to effect decarboxylation. masterorganicchemistry.comyoutube.com

Transformations Involving the Pyridine Heterocycle

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqyoutube.com Reactions such as nitration, sulfonation, and halogenation require harsh conditions. uoanbar.edu.iq The substitution, when it occurs, is directed to the 3- and 5-positions (meta to the nitrogen). uoanbar.edu.iqyoutube.com In the case of this compound, the existing substituents (methyl and tert-butylthio) will also influence the regioselectivity of any potential electrophilic attack.

Nucleophilic Aromatic Substitution (SNA_r): The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comyoutube.com This is because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com In this compound, the tert-butylthio group is at the 6-position. While thioethers are not typical leaving groups in S_NAr reactions, displacement of a thioalkoxy group from an activated heterocyclic ring by a strong nucleophile has been reported, particularly with nickel catalysis. acs.org

Oxidation and Reduction of the Pyridine Nitrogen Atom

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. researchgate.netnih.gov The formation of the N-oxide can alter the reactivity of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring using catalytic hydrogenation (e.g., H₂/Ni or H₂/Pd) or with sodium in ethanol. uoanbar.edu.iq This transformation would convert the aromatic heterocycle into a saturated cyclic amine.

Chemical Modulations of the tert-Butylthio Group

The tert-butylthio group offers several possibilities for chemical modification.

Oxidation: The sulfur atom of the tert-butylthio group can be oxidized to a sulfoxide (B87167) or a sulfone using controlled amounts of an oxidizing agent like hydrogen peroxide or a peroxy acid. The oxidation of a tert-butyl group attached to an aromatic ring to a carboxylic acid has been reported using NO₂ gas at elevated temperatures, though this is a harsh method. google.com Photooxidation has also been shown to cause the elimination of a tert-butyl group in certain heterocyclic systems. mdpi.com

Cleavage: The carbon-sulfur bond of the tert-butylthio group could potentially be cleaved. While specific methods for this substrate are not documented, general methods for the cleavage of thioethers exist. For instance, treatment with certain metals or strong acids can lead to the removal of the thioether group. In some contexts, the tert-butylthio group can be a precursor to a thiol (mercaptan) group. sigmaaldrich.com

Analytical Profile of this compound: Derivatization and Research Methodologies

The analysis and characterization of novel chemical entities are foundational to drug discovery and development. This article provides a focused examination of the chemical compound “this compound,” with an exclusive emphasis on its derivatization strategies and the analytical methodologies employed for its study.

Derivatization Strategies and Analytical Research Methodologies

Derivatization is a critical technique in analytical chemistry, used to modify a compound to enhance its analytical properties, such as volatility for gas chromatography (GC) or detectability for various spectroscopic methods. For a molecule like 6-(tert-Butylthio)-4-methylnicotinic acid, which possesses a polar carboxylic acid group, derivatization is often a necessary step for comprehensive analysis.

To facilitate analysis by modern chromatographic and spectroscopic techniques, the inherent polarity of the carboxylic acid group in this compound must be addressed. Advanced derivatization methods are employed to convert this polar functional group into a less polar, more volatile, and thermally stable derivative.

Silylation is a widely adopted derivatization technique for compounds containing active hydrogen atoms, such as those in carboxylic acids. colostate.eduyoutube.com This process involves the replacement of the acidic proton of the carboxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. youtube.com This transformation significantly reduces the polarity and intermolecular hydrogen bonding of the molecule, thereby increasing its volatility and making it amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. colostate.eduresearchgate.net

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). nih.gov The reaction converts the carboxylic acid to its corresponding TMS ester. For this compound, this would result in the formation of trimethylsilyl 6-(tert-butylthio)-4-methylnicotinate. The increased volatility and thermal stability of the TMS derivative allow for sharp, symmetrical peaks in GC, and the mass spectrum provides characteristic fragmentation patterns useful for structural confirmation. nih.gov

Table 1: Hypothetical GC-MS Data for Silylation of this compound

CompoundMolecular Weight ( g/mol )DerivativeDerivatizing ReagentMolecular Weight of Derivative ( g/mol )Expected Mass Shift (m/z)
This compound239.33Trimethylsilyl (TMS) EsterBSTFA + 1% TMCS311.48+72

Acylation, particularly esterification, is another fundamental derivatization strategy for carboxylic acids. colostate.eduresearchgate.net This involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. colostate.edu For GC analysis, methyl esters are commonly prepared due to their increased volatility compared to the parent acid. nih.gov Reagents such as diazomethane (B1218177) or BF3/methanol can be used for this purpose. chromforum.org

Furthermore, for enhanced detection, especially in liquid chromatography, functional group tagging with reagents that introduce a chromophore or fluorophore can be employed. While not directly for GC-MS volatility enhancement, these methods are crucial for analytical purposes. For instance, reacting the carboxylic acid with a fluorescent tagging agent allows for highly sensitive detection by HPLC with fluorescence detection.

Table 2: Common Acylation Reagents for Carboxylic Acid Derivatization

Reagent ClassExample ReagentDerivative FormedPrimary Analytical Advantage
Alkylating AgentsMethanol/H2SO4Methyl EsterIncreased volatility for GC
Fluorinated AnhydridesTrifluoroacetic Anhydride (TFAA)Trifluoroacetyl EsterEnhanced detectability in ECD
Fluorescent Tagging Agents4-Bromomethyl-7-methoxycoumarinFluorescent EsterHigh sensitivity in HPLC-Fluorescence

The core structure of this compound serves as a scaffold for the synthesis of new chemical entities. Synthetic derivatization is employed to generate libraries of related compounds or analogs for structure-activity relationship (SAR) studies in drug discovery. nih.gov The carboxylic acid functional group is a versatile handle for such modifications. It can be converted into a wide array of functional groups, including esters, amides, and thioesters, by reacting it with various alcohols, amines, or thiols, respectively. belnauka.bygoogle.com These reactions significantly expand the chemical space around the parent molecule. For example, coupling the carboxylic acid with a library of diverse amines would generate a corresponding library of amides, each with potentially different biological activities and physicochemical properties.

The derivatives of this compound are analyzed using various spectroscopic techniques to confirm their structure.

Infrared (IR) Spectroscopy: Upon esterification, the characteristic broad O-H stretching band of the carboxylic acid (around 2500-3300 cm⁻¹) disappears, and a new C-O stretching band for the ester appears, while the C=O stretch shifts to a higher wavenumber (typically 1730-1750 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the acidic proton signal of the carboxyl group vanishes. New signals corresponding to the protons of the added alkyl or silyl group appear. For instance, a methyl ester would show a new singlet at around 3.7 ppm, while a TMS ester would exhibit a singlet near 0.3 ppm.

Mass Spectrometry (MS): Derivatization leads to a predictable increase in the molecular weight of the compound. nih.gov The fragmentation pattern in the mass spectrum will also change, showing characteristic losses of the derivatizing group, which aids in structural elucidation. For example, TMS derivatives often show a prominent ion at M-15 (loss of a methyl group) and M-57 (loss of a tert-butyl group from the silyl moiety is less common, but loss of the tert-butylthio group from the core structure may be observed). nih.gov

Chromatographic techniques are essential for the separation and quantification of this compound and its derivatives from complex mixtures. nih.gov The choice of method depends on the polarity and volatility of the analyte.

High-Performance Liquid Chromatography (HPLC): For the underivatized, polar this compound, reversed-phase HPLC is a suitable method. helixchrom.commdpi.com An acidic mobile phase (e.g., water/acetonitrile with formic or acetic acid) is typically used to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a C18 column. nih.govmdpi.com

Gas Chromatography (GC): Due to the low volatility of the parent compound, GC analysis necessitates prior derivatization. mdpi.comresearchgate.net The silylated or esterified derivatives, being more volatile and thermally stable, can be readily separated on a capillary GC column. nih.govmyfoodresearch.com A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often effective for separating such derivatives. researchgate.net

Table 3: Illustrative Chromatographic Conditions

TechniqueAnalyteColumn TypeMobile Phase/Carrier GasDetection
HPLCThis compoundC18 (Reversed-Phase)Acetonitrile/Water with 0.1% Formic Acid (gradient)UV (e.g., 265 nm) or MS
GCTMS-ester of this compoundHP-5ms (5% Phenyl Methylpolysiloxane)HeliumMass Spectrometry (MS)

Applications in Contemporary Organic Synthesis and Materials Science

Utilization as a Building Block in Complex Molecule Synthesis

The inherent reactivity and structural features of 6-(tert-butylthio)-4-methylnicotinic acid make it a valuable starting material for the synthesis of intricate organic molecules. Its designation as a "versatile small molecule scaffold" underscores its utility in constructing a variety of chemical entities .

Precursor for Advanced Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery. The pyridine (B92270) core of this compound serves as a foundational element for the generation of more elaborate heterocyclic systems. The development of synthetic routes to new heterocyclic scaffolds is a continuous effort in the search for novel therapeutic agents . The strategic placement of the tert-butylthio and methyl groups on the nicotinic acid framework can influence the electronic properties and steric environment of the molecule, guiding its reactivity in subsequent transformations to form diverse heterocyclic structures. The synthesis of nitrogen-containing heterocycles through sequential reactions is a powerful strategy for creating polyfunctional and biologically significant scaffolds nih.gov.

Contributions to Combinatorial Chemistry and Diversity-Oriented Synthesis

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for the rapid generation of large libraries of compounds for high-throughput screening rsc.org. The goal of DOS is to create collections of structurally diverse small molecules that can be used to probe biological systems and discover new therapeutic leads cam.ac.ukcam.ac.ukscispace.com. The functional handles present in this compound—the carboxylic acid, the thioether, and the pyridine nitrogen—provide multiple points for diversification, allowing for the systematic modification of the core structure to generate a library of related but distinct molecules.

Potential as Ligands in Catalysis and Coordination Chemistry

The pyridine nitrogen and the sulfur atom of the tert-butylthio group in this compound present potential coordination sites for metal ions. This suggests its utility as a ligand in the field of coordination chemistry and catalysis uci.eduyoutube.comyoutube.com. The formation of metal complexes with such ligands can lead to novel catalysts with unique reactivity and selectivity. The specific electronic and steric properties imparted by the substituents on the pyridine ring can modulate the behavior of the resulting metal complex, influencing its catalytic activity in various organic transformations.

Integration into Functional Materials and Supramolecular Assemblies

The development of functional materials with tailored properties is a rapidly advancing area of research cas.org. The structure of this compound allows for its potential incorporation into larger molecular assemblies and polymers. The carboxylic acid group can be used for esterification or amidation reactions to link the molecule to other monomers or surfaces. Furthermore, the pyridine ring can participate in non-covalent interactions, such as hydrogen bonding and π-stacking, which are fundamental to the construction of supramolecular assemblies rsc.orgrsc.orgmdpi.comnih.gov. These organized structures can exhibit interesting photophysical, electronic, or recognition properties, paving the way for applications in sensors, electronics, and smart materials.

Q & A

Basic: What are the established synthetic routes for 6-(tert-Butylthio)-4-methylnicotinic acid, and what key intermediates are involved?

Methodological Answer:
The synthesis of 4-methylnicotinic acid derivatives typically involves organolithium additions to pyridyl-3-oxazoline intermediates. For example, 4-substituted nicotinic acids (e.g., 4-methyl or 4-phenyl) are synthesized by reacting pyridyl-3-oxazolines with organolithium reagents (e.g., n-butyllithium) at -78°C under inert conditions. The intermediate 1,4-dihydropyridine-3-oxazoline is oxidized to yield the substituted pyridine-oxazoline, followed by deprotection to isolate the final product . Adapting this method for 6-(tert-butylthio) substitution may require modifying the oxazoline precursor or introducing the tert-butylthio group via nucleophilic substitution. Key intermediates include pyridyl oxazolines and tert-butylthiol derivatives.

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:
Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR): To verify substituent positions (e.g., tert-butylthio at C6, methyl at C4).
  • High-Performance Liquid Chromatography (HPLC): For purity assessment (≥95% is typical for research-grade compounds ).
  • Mass Spectrometry (MS): To confirm molecular weight (e.g., via ESI-MS or MALDI-TOF).
  • Elemental Analysis: To validate empirical formulas.
    Contradictions in spectral data (e.g., unexpected peaks in NMR) may indicate byproducts, requiring column chromatography or recrystallization for purification .

Basic: How should this compound be stored to prevent degradation, and what are the signs of compound instability?

Methodological Answer:

  • Storage Conditions: Store in airtight containers under inert gas (e.g., argon) at -20°C to minimize oxidation or hydrolysis of the tert-butylthio group .
  • Signs of Degradation: Discoloration (yellowing), precipitation, or loss of solubility.
  • Stability Testing: Monitor via periodic HPLC analysis. If degradation exceeds 5%, repurify using silica gel chromatography .

Advanced: How can researchers resolve contradictions in reaction outcomes when synthesizing tert-butylthio-substituted nicotinic acid derivatives?

Methodological Answer:
Contradictions, such as unexpected byproducts (e.g., thioanhydrides), often arise from reaction conditions. For example, reacting 4-methylnicotinic acid with thionyl chloride produced thioanhydride derivatives instead of acyl chlorides . To mitigate:

  • Optimize Reaction Time/Temperature: Shorter reaction times or lower temperatures may reduce side reactions.
  • Alternative Reagents: Use phosphorus pentachloride (PCl₅) instead of thionyl chloride for milder chlorination.
  • Mechanistic Probes: Isotope labeling (e.g., ³⁵S) or in-situ FTIR can track sulfur incorporation pathways .

Advanced: What strategies optimize the regioselective introduction of the tert-butylthio group at the 6-position of the nicotinic acid scaffold?

Methodological Answer:
Regioselectivity challenges arise due to competing substitution at C2 or C4. Strategies include:

  • Directed Metalation: Use directing groups (e.g., oxazolines) to bias reactivity toward C6.
  • Protection/Deprotection: Temporarily block C4 with a methyl group (as in the target compound) to direct tert-butylthio to C6 .
  • Computational Modeling: DFT studies predict favorable transition states for C6 substitution, guiding experimental design .

Advanced: How can mechanistic studies elucidate the pathway for tert-butylthio group incorporation in nicotinic acid derivatives?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated tert-butylthiol to identify rate-determining steps.
  • Trapping Intermediates: Use low-temperature NMR to isolate and characterize reactive intermediates (e.g., sulfenyl chlorides).
  • Comparative Analysis: Contrast tert-butylthio with analogous groups (e.g., methylthio) to assess steric/electronic effects on reactivity .

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